molecular formula C13H18N2O5 B13238395 Piperidin-4-yl(pyridin-3-yl)methanol oxalate

Piperidin-4-yl(pyridin-3-yl)methanol oxalate

Cat. No.: B13238395
M. Wt: 282.29 g/mol
InChI Key: WFASNJKSNKHFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-yl(pyridin-3-yl)methanol oxalate is a compound that features a piperidine ring and a pyridine ring connected through a methanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine moieties makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(pyridin-3-yl)methanol oxalate typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method involves the use of 4-piperidinemethanol and 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-3-yl)methanol oxalate can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of piperidin-4-yl(pyridin-3-yl)ketone.

    Reduction: Formation of piperidin-4-yl(piperidin-3-yl)methanol.

    Substitution: Formation of various substituted piperidine and pyridine derivatives.

Scientific Research Applications

Piperidin-4-yl(pyridin-3-yl)methanol oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanol oxalate involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-4-yl(pyridin-2-yl)methanol oxalate
  • Piperidin-4-yl(pyridin-4-yl)methanol oxalate
  • Piperidin-4-yl(pyridin-3-yl)ethanol oxalate

Uniqueness

Piperidin-4-yl(pyridin-3-yl)methanol oxalate is unique due to the specific positioning of the methanol group and the combination of piperidine and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Piperidin-4-yl(pyridin-3-yl)methanol oxalate is a compound with significant biological activity, primarily due to its unique structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15N3O4C_{13}H_{15}N_{3}O_{4} and a molecular weight of approximately 282.29 g/mol. The compound features a piperidine ring and a pyridine moiety linked through a methanol group, which enhances its solubility and stability, making it suitable for medicinal chemistry applications.

The biological activity of this compound is attributed to its ability to act as a ligand for various receptors and enzymes. It can modulate enzyme activities, potentially serving as an inhibitor or activator depending on the target. The piperidine and pyridine rings are crucial for binding to active sites of enzymes, influencing their functionality.

1. Enzyme Inhibition

This compound has been shown to inhibit several key enzymes:

  • Acetylcholinesterase (AChE) : This enzyme plays a critical role in neurotransmission. Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

2. Antibacterial Activity

Research indicates that derivatives of piperidine exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents .

3. Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. Similar piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating a potential role in cancer therapy .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition
In a study assessing the enzyme inhibition capabilities of piperidine derivatives, compounds were tested against AChE and urease. The results showed that several derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting enhanced potency .

Case Study 2: Antibacterial Screening
A series of synthesized compounds containing piperidine moieties were screened for antibacterial activity. The results demonstrated that certain derivatives had strong inhibitory effects against specific bacterial strains, supporting their potential use as new antibiotics .

Comparative Analysis of Structural Analogues

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexNotable Features
(1-Benzylpiperidin-4-yl)methanol0.93Benzyl substitution enhances lipophilicity
1-Benzyl-4-methylpiperidin-3-ol0.88Methyl group at position 4 increases activity
1-(Phenylmethyl)-3-pyrrolidinemethanol0.88Pyrrolidine ring adds different steric properties

The unique dual heterocyclic structure of this compound allows for diverse interactions with biological targets compared to other compounds that may only feature one heterocyclic system .

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

oxalic acid;piperidin-4-yl(pyridin-3-yl)methanol

InChI

InChI=1S/C11H16N2O.C2H2O4/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;3-1(4)2(5)6/h1-2,5,8-9,11-12,14H,3-4,6-7H2;(H,3,4)(H,5,6)

InChI Key

WFASNJKSNKHFIE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CN=CC=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.